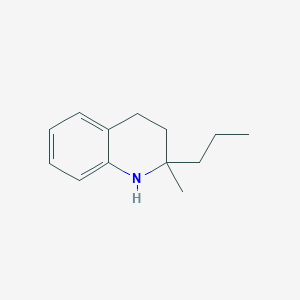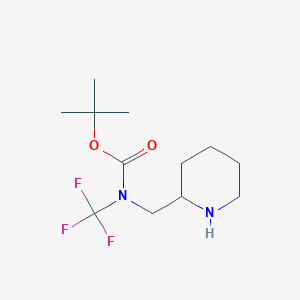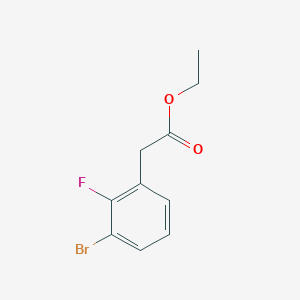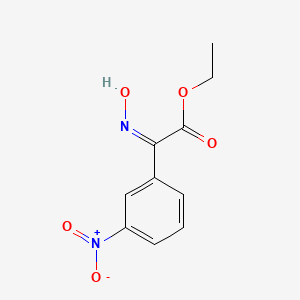
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is a heterocyclic aromatic organic compound with the molecular formula C13H19N It is a derivative of quinoline, characterized by the presence of a tetrahydroquinoline ring system with additional methyl and propyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
2-Methylquinoline+H2Pd/CQuinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow hydrogenation processes, where the quinoline derivative is continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler derivative without the methyl and propyl substituents.
2-Methylquinoline: Lacks the tetrahydro structure but has a similar methyl group.
Quinaldine: Another quinoline derivative with different substituents.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is unique due to its specific substituents and tetrahydro structure, which confer distinct chemical and biological properties
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
2-methyl-2-propyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C13H19N/c1-3-9-13(2)10-8-11-6-4-5-7-12(11)14-13/h4-7,14H,3,8-10H2,1-2H3 |
InChIキー |
DZYXFINTAWIXPG-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCC2=CC=CC=C2N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)








![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)

